Erythromycin thiocyanate
Übersicht
Beschreibung
Synthesis Analysis
Erythromycin is obtained from microbial fermentation in industry. The separation and purification involve multiple unit operations, such as extraction, absorption, chromatography, and crystallization . Erythromycin thiocyanate is widely used for the production of other macrolide antibiotics .Molecular Structure Analysis
The molecular formula of Erythromycin thiocyanate is C38H68N2O13S . Its average mass is 793.017 Da and its monoisotopic mass is 792.444214 Da .Chemical Reactions Analysis
Erythromycin thiocyanate was found to be relatively stable in mobile phase . The major component, erythromycin A and its related substances were separated and assayed by chromatography .Physical And Chemical Properties Analysis
The molecular weight of Erythromycin thiocyanate is 793.02 . It is soluble in DMSO up to 100 mg/mL . It is stable if stored as directed .Wissenschaftliche Forschungsanwendungen
Purification of Erythromycin
- Application Summary: Erythromycin is obtained from microbial fermentation in the industry. The subsequent separation and purification involve multiple unit operations, such as extraction, absorption, chromatography, and crystallization .
- Methods of Application: Solvent extraction accompanied with intermediate precipitation is widely used, in which butyl acetate is commonly adopted to extract erythromycin from the fermentation filtration. It is followed by reactive crystallization to form an intermediate prior to conversion into erythromycin alkaline and dissolving in acetone. Lastly, erythromycin is purified by antisolvent crystallization .
- Results or Outcomes: The crystallization process determines the purity, crystal habit, granularity and its distribution as well as pharmacologic effect, biologic activity, and product stability .
Soil Microbial Communities
- Application Summary: Erythromycin, a macrolide antibiotic, might change the catabolic activity of the entire soil microbial community .
- Methods of Application: The study determined the metabolic biodiversity in soil treated with Erythromycin using the community-level physiological profiling (CLPP) method during a 90-day experiment .
- Results or Outcomes: Erythromycin negatively affected the metabolic microbial activity, as indicated by the values of the CLPP indices .
Aquatic Environment
- Application Summary: The impact of Erythromycin thiocyanate on an aquatic environment had to be described in an environmental assessment .
Antibacterial Growth Inhibition
- Application Summary: Macrolide antibiotics like Erythromycin thiocyanate inhibit bacterial growth by targeting the 50S ribosomal subunit preventing peptide bond formation and translocation during protein synthesis .
- Methods of Application: The resistance to erythromycin is commonly attributed to mutations in 50S rRNA preventing erythromycin binding allowing the cell to synthesize proteins free of error .
Treatment of Bacterial Infections
- Application Summary: Erythromycin thiocyanate is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria .
- Methods of Application: It is available for administration in various forms, including intravenous, topical, and eye drop preparations .
Purification of Erythromycin
- Application Summary: In the solvent extraction process for purification of erythromycin, erythromycin alkaline was converted from erythromycin thiocyanate by adding ammonia or NaOH solution and dissolving in acetone .
- Methods of Application: Then erythromycin product was prepared by antisolvent crystallization, in which water was served as antisolvent .
Treatment of Bacterial Kidney Disease
- Application Summary: Erythromycin thiocyanate is used in the treatment of bacterial kidney disease in freshwater salmonid species .
Azeotropic Evaporative Crystallization
- Application Summary: In the solvent extraction process for purification of erythromycin, erythromycin alkaline was converted from erythromycin thiocyanate by adding ammonia or NaOH solution and dissolving in acetone .
- Methods of Application: Then erythromycin product was prepared by antisolvent crystallization, in which water was served as antisolvent .
Safety And Hazards
Zukünftige Richtungen
Erythromycin thiocyanate is fundamental to produce its pharmaceutical derivatives . A lot of researches have been done on new derivatives with features of combating drug resistance . In the future, more studies could be conducted to improve the quality control level for the product of erythromycin thiocyanate substance .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRRTEYLDPNZHR-YZPBMOCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N2O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858755 | |
Record name | Erythromycin thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin thiocyanate | |
CAS RN |
7704-67-8 | |
Record name | Erythromycin thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7704-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythromycin thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROMYCIN THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A95YRI88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.